N~1~,N~2~-dimethyl-N~2~-(2-naphthylsulfonyl)glycinamide

Description

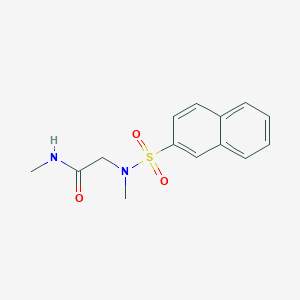

N¹,N²-Dimethyl-N²-(2-naphthylsulfonyl)glycinamide is a synthetic glycinamide derivative characterized by a central glycine backbone modified with two methyl groups (N¹ and N²) and a 2-naphthylsulfonyl substituent at the N² position. This compound belongs to a broader class of N-substituted glycinamides, which are frequently explored for their pharmacological and agrochemical properties due to their structural versatility and tunable electronic profiles .

Properties

IUPAC Name |

N-methyl-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-15-14(17)10-16(2)20(18,19)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,10H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZRQNIHNLJSOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN(C)S(=O)(=O)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N~1~,N~2~-dimethyl-N~2~-(2-naphthylsulfonyl)glycinamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound belongs to a class known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to explore the biological activity of this specific compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 304.36 g/mol

The presence of the naphthyl group and the sulfonamide moiety contributes to its unique chemical properties, which may influence its interaction with biological targets.

Sulfonamides generally exert their effects by inhibiting bacterial folic acid synthesis, but this compound may also engage in additional mechanisms such as:

- Inhibition of Enzymatic Activity : Some studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cell proliferation and apoptosis.

- Autophagy Induction : Recent research indicates that compounds similar to this sulfonamide can induce autophagic degradation of intracellular molecules, which is crucial for maintaining cellular homeostasis and combating diseases like cancer .

Anticancer Activity

Several studies have investigated the anticancer potential of sulfonamide derivatives. For instance:

- Case Study 1 : A study demonstrated that a related sulfonamide compound significantly inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways .

- Mechanism : The compound may activate caspases and alter the expression of Bcl-2 family proteins, promoting programmed cell death.

Antimicrobial Effects

Sulfonamides are well-known for their antimicrobial properties. Research has shown:

- Case Study 2 : In vitro tests revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

- Mechanism : This activity is likely due to the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that N~1~,N~2~-dimethyl-N~2~-(2-naphthylsulfonyl)glycinamide possesses significant anticancer properties. Studies have shown its effectiveness against various cancer cell lines, including breast and prostate cancer. The mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation and survival .

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria suggests potential use as an antibacterial agent. The sulfonamide group is known for its ability to interfere with bacterial folic acid synthesis, contributing to its antimicrobial effects .

Pharmacological Applications

Enzyme Inhibition

this compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been explored for its inhibitory effects on carbonic anhydrases, which play a role in various physiological processes, including respiration and renal function. This inhibition can lead to therapeutic outcomes in conditions such as glaucoma and epilepsy .

Neuroprotective Effects

Emerging research suggests that this compound may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's. Its ability to modulate neurotransmitter systems and reduce oxidative stress is under investigation as a mechanism for its neuroprotective effects .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various derivatives have been synthesized to enhance its biological activity and selectivity towards specific targets. These modifications often aim to improve solubility, bioavailability, and reduce toxicity .

Case Studies

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of N¹,N²-dimethyl-N²-(2-naphthylsulfonyl)glycinamide lies in its naphthylsulfonyl and dimethyl substituents. Below is a comparative analysis with structurally analogous glycinamide derivatives:

Key Structural Insights :

- Naphthyl vs. Phenyl Sulfonyl Groups : The 2-naphthylsulfonyl group in the target compound provides enhanced hydrophobicity and aromatic surface area compared to simpler phenylsulfonyl groups (e.g., in or 6). This may improve membrane permeability or target binding in hydrophobic pockets .

- Fluorine Substitution : Compounds with 2,4- or 2,5-difluorophenyl groups () exhibit superior fungicidal activity, suggesting electron-withdrawing groups (e.g., fluorine) enhance bioactivity. The target compound lacks fluorine but compensates with the electron-deficient naphthylsulfonyl group .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity :

The logP value of the target compound is expected to be higher than analogs with phenylsulfonyl groups (e.g., : logP ~2.8) due to the naphthyl group’s hydrophobicity. This could enhance blood-brain barrier penetration but reduce aqueous solubility . - Metabolic Stability :

Methyl groups at N¹ and N² may protect against oxidative metabolism compared to compounds with methoxy or ethoxy substituents (e.g., ), which are prone to demethylation .

Structure-Activity Relationship (SAR) Trends

- Sulfonyl Group Position :

Substitution at the N² position (as in the target compound) is critical for activity in glycinamide derivatives. For example, highlights that sulfonamide docking at specific positions enhances fungicidal potency . - Aromatic Substituents : Fluorine or nitro groups (e.g., : 3-nitrophenyl) increase electron-withdrawing effects, improving target binding. The naphthylsulfonyl group in the target compound may mimic this effect through resonance withdrawal .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N~1~,N~2~-dimethyl-N~2~-(2-naphthylsulfonyl)glycinamide, and what critical reaction conditions ensure high yield and purity?

- Methodology : Multi-step organic synthesis typically involves:

- Step 1 : Acylation/alkylation of glycine derivatives using anhydrous solvents (e.g., dichloromethane) and bases to activate intermediates .

- Step 2 : Sulfonylation with 2-naphthylsulfonyl chloride under controlled pH to avoid over-substitution .

- Step 3 : Methylation of the amine groups using methyl iodide or dimethyl sulfate in the presence of a phase-transfer catalyst .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Assign peaks for methyl groups (δ ~2.8–3.2 ppm), sulfonyl protons (δ ~7.5–8.5 ppm), and glycinamide backbone (δ ~3.5–4.5 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns consistent with sulfonyl and naphthyl groups .

- X-ray Crystallography : Resolve stereochemistry and confirm bond angles in crystalline derivatives .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Screening Workflow :

- In vitro Binding Assays : Use fluorescence polarization or SPR to assess affinity for targets like kinases or GPCRs .

- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC~50~ values .

- Positive Controls : Compare with structurally related compounds (e.g., N~2~-methyl derivatives with phenylsulfonyl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of analogs?

- Strategies :

- Structure-Activity Relationship (SAR) Analysis : Tabulate substituent effects (e.g., methyl vs. ethyl groups on N~1~/N~2~) on potency (Table 1) .

- Computational Modeling : Perform molecular docking to explain divergent binding modes caused by naphthyl vs. phenyl sulfonyl groups .

- Example Data :

| Compound | Substituent (R~1~, R~2~) | IC~50~ (µM) | Target |

|---|---|---|---|

| A | N~1~-Me, N~2~-Me | 12.3 ± 1.2 | Kinase X |

| B | N~1~-Et, N~2~-Me | 8.9 ± 0.7 | Kinase X |

| C | N~2~-PhSO~2~ | >50 | Kinase X |

Q. What advanced techniques elucidate its mechanism of action in enzyme inhibition?

- Approaches :

- Kinetic Studies : Measure K~i~ and inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with target enzymes .

Q. How can enantiomeric purity impact biological efficacy, and what methods ensure stereochemical control?

- Stereocontrolled Synthesis :

- Use chiral auxiliaries (e.g., pseudoephenamine) to induce diastereoselectivity during glycinamide formation .

- Confirm enantiopurity via chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) spectroscopy .

Q. What strategies mitigate stability issues during long-term storage or in vivo studies?

- Stability Optimization :

- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the sulfonyl group .

- pH Buffering : Formulate at pH 6.5–7.5 in PBS to avoid degradation of the glycinamide bond .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity data for structurally similar compounds?

- Root Causes :

- Cell Line Variability : Differences in membrane permeability (e.g., P-gp expression in MDR1+ lines) .

- Assay Conditions : Variances in serum concentration (e.g., 5% vs. 10% FBS) altering compound bioavailability .

- Resolution : Standardize protocols (e.g., CLSI guidelines) and validate findings across ≥3 independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.